molecular formula C26H25N3O3S B5096997 [2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N,N'-diphenylcarbamimidothioate

[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N,N'-diphenylcarbamimidothioate

Cat. No.: B5096997
M. Wt: 459.6 g/mol
InChI Key: OOOKNTPSPHYZPQ-UHFFFAOYSA-N
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Description

[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N,N’-diphenylcarbamimidothioate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a propoxyphenyl group and a diphenylcarbamimidothioate moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N,N’-diphenylcarbamimidothioate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the propoxyphenyl group and the diphenylcarbamimidothioate moiety. Common reagents used in these reactions include propyl bromide, phenyl isothiocyanate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N,N’-diphenylcarbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N,N’-diphenylcarbamimidothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.

Medicine

In medicine, [2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N,N’-diphenylcarbamimidothioate has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and disease treatment.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.

Mechanism of Action

The mechanism of action of [2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N,N’-diphenylcarbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • [2,5-dioxo-1-(4-methoxyphenyl)pyrrolidin-3-yl] N,N’-diphenylcarbamimidothioate
  • [2,5-dioxo-1-(4-ethoxyphenyl)pyrrolidin-3-yl] N,N’-diphenylcarbamimidothioate
  • [2,5-dioxo-1-(4-butoxyphenyl)pyrrolidin-3-yl] N,N’-diphenylcarbamimidothioate

Uniqueness

The uniqueness of [2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N,N’-diphenylcarbamimidothioate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the propoxy group provides a balance between hydrophobicity and hydrophilicity, influencing its solubility and interaction with molecular targets.

Properties

IUPAC Name

[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl] N,N'-diphenylcarbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3S/c1-2-17-32-22-15-13-21(14-16-22)29-24(30)18-23(25(29)31)33-26(27-19-9-5-3-6-10-19)28-20-11-7-4-8-12-20/h3-16,23H,2,17-18H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOKNTPSPHYZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NC3=CC=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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